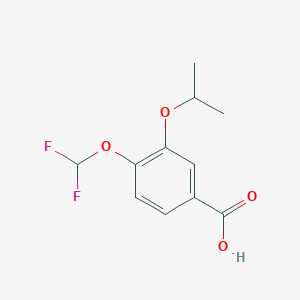
4-(Difluoromethoxy)-3-isopropoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-isopropoxybenzoic acid is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of difluoromethoxy and isopropoxy groups attached to a benzoic acid core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-isopropoxybenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of more efficient catalysts, solvents, and reaction conditions. For example, the use of sodium hydroxide as a base in the O-alkylation step has been shown to be more economical and scalable compared to other bases .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-isopropoxybenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized to form corresponding derivatives or reduced to alcohols.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like halogens (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, esterification with methanol would yield the corresponding methyl ester of this compound.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its effects on cellular processes and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-isopropoxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the TGF-β1-induced epithelial-mesenchymal transformation (EMT) in lung epithelial cells, which is a key process in the pathogenesis of pulmonary fibrosis . This inhibition is mediated through the reduction of Smad2/3 phosphorylation levels, which in turn affects the expression of EMT-related proteins such as α-SMA, vimentin, and E-cadherin .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Similar in structure but with a cyclopropylmethoxy group instead of an isopropoxy group.
4-Difluoromethoxy-3-hydroxybenzoic acid: Lacks the isopropoxy group and has a hydroxyl group instead.
Uniqueness
4-(Difluoromethoxy)-3-isopropoxybenzoic acid is unique due to the combination of difluoromethoxy and isopropoxy groups on the benzoic acid core, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H12F2O4 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C11H12F2O4/c1-6(2)16-9-5-7(10(14)15)3-4-8(9)17-11(12)13/h3-6,11H,1-2H3,(H,14,15) |
InChI Key |
KXXUFWHXCJFXHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)O)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
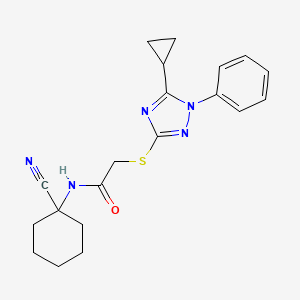
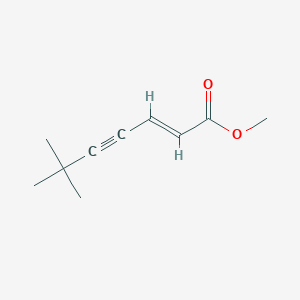
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
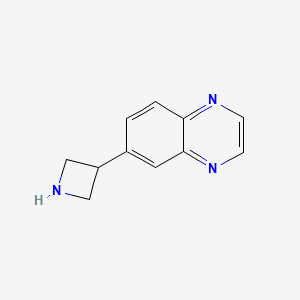
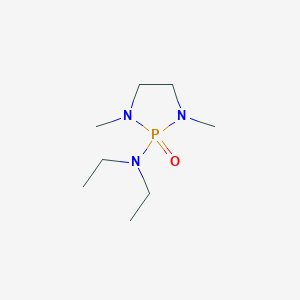
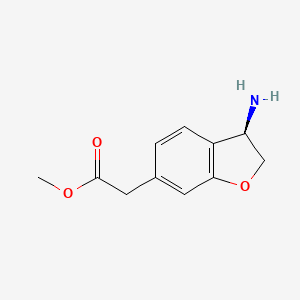
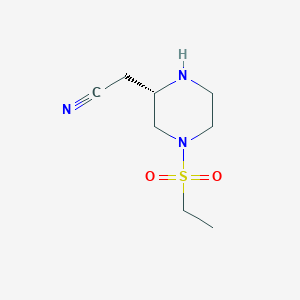
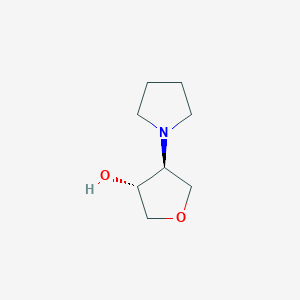
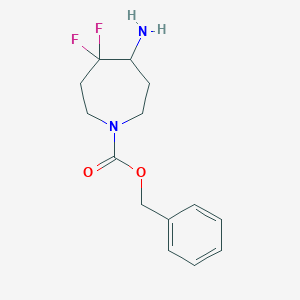
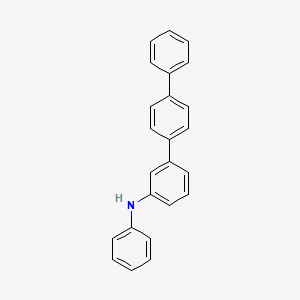
![4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarbonitrile](/img/structure/B13349920.png)
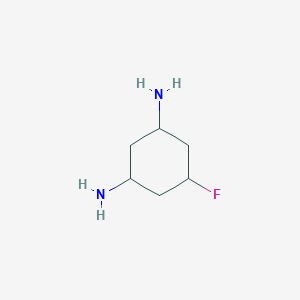
![(3S,4R)-4-[(5-hydroxypentyl)amino]oxolan-3-ol](/img/structure/B13349927.png)
